molecular formula C12H9N3O2 B14550143 1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one CAS No. 62144-49-4

1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one

Cat. No.: B14550143
CAS No.: 62144-49-4
M. Wt: 227.22 g/mol
InChI Key: LEIAUIULLPMFAO-UHFFFAOYSA-N
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Description

1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one is a chemical compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a furan ring and an ethanone group

Preparation Methods

The synthesis of 1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by an azide ion.

    Formation of the ethanone group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group, potentially altering the compound’s reactivity and applications.

    Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.

    Cycloaddition: The azido group is reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition and substitution reactions.

    Biology: The compound’s azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling and tracking biomolecules.

    Industry: Used in the synthesis of advanced materials and polymers, where its reactivity can be harnessed to create new functional materials.

Mechanism of Action

The mechanism by which 1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one exerts its effects depends on the specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of the compound to biomolecules. In drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, modulating their activity.

Comparison with Similar Compounds

1-[5-(2-Azidophenyl)furan-2-yl]ethan-1-one can be compared to other azido-containing compounds, such as:

    1-azido-2-phenylethanone: Similar in structure but lacks the furan ring, which may affect its reactivity and applications.

    2-azido-1-phenylethanone: Another similar compound with different positioning of the azido group, leading to different chemical properties.

    1-[5-(2-Azidophenyl)thiophene-2-yl]ethan-1-one: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the azido group, phenyl ring, furan ring, and ethanone group, providing a versatile scaffold for various chemical transformations and applications.

Properties

CAS No.

62144-49-4

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

1-[5-(2-azidophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H9N3O2/c1-8(16)11-6-7-12(17-11)9-4-2-3-5-10(9)14-15-13/h2-7H,1H3

InChI Key

LEIAUIULLPMFAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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